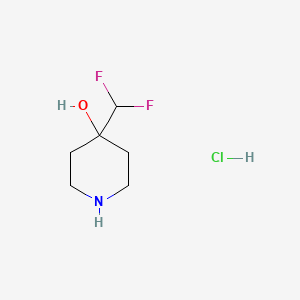

4-(Difluoromethyl)piperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

4-(difluoromethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(10)1-3-9-4-2-6;/h5,9-10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOWJUCCPVPFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-35-8 | |

| Record name | 4-Piperidinol, 4-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(difluoromethyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Late-Stage Difluoromethylation

Recent advances have enabled late-stage difluoromethylation of complex molecules, including piperidine derivatives, using various reagents and catalytic systems. These include:

- Metal-based catalytic methods : Transition metals facilitate the transfer of the difluoromethyl group (CF2H) to sp3 carbon centers such as the 4-position of piperidine rings.

- Radical difluoromethylation : Minisci-type radical chemistry allows for the selective introduction of CF2H groups onto heteroaromatic and aliphatic substrates.

- Electrophilic and nucleophilic reagents : Novel difluoromethylation reagents have been developed to install CF2H groups onto carbon, oxygen, nitrogen, or sulfur atoms.

These methods offer improved selectivity, functional group tolerance, and scalability compared to traditional approaches.

Traditional Deoxyfluorination of Aldehydes

Historically, difluoromethyl groups were introduced by deoxyfluorination of aldehydes using reagents such as:

- N,N-Diethylaminosulfur trifluoride (DAST)

- Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

- XtalFluor-M®

These reagents convert aldehydes into difluoromethyl derivatives but have limitations including toxicity, explosivity, and incompatibility with sensitive functional groups.

Specific Preparation Method from Patent Literature

A relevant patent (US20230089247A1) describes preparation steps for related piperidine derivatives, which can be adapted for this compound:

| Step | Description | Conditions & Notes | Yield / Outcome |

|---|---|---|---|

| a | Synthesis of tert-butyl 4-hydroxy-4-(substituted phenyl) piperidine-1-carboxylate | Stirring under nitrogen at 27°C for 3 hours; extraction with ethyl acetate; drying over Na2SO4; purification by silica gel chromatography using 10% EtOAc in Hexane | Off-white solid, 36.5% yield |

| b | Introduction of difluoromethyl group via appropriate difluoromethylation reagent (implied adaptation) | Reaction mixtures treated with difluoromethylation reagents; extraction and purification steps similar to above | Pure difluoromethylated intermediate obtained |

| c | Conversion to this compound | Treatment with hydrochloric acid to form hydrochloride salt | Stable hydrochloride salt isolated |

The purification steps typically involve column chromatography on silica gel with ethyl acetate/hexane mixtures as eluents. Extraction steps use saturated ammonium chloride solutions and brine washes to remove impurities.

Research Findings on Difluoromethylation Relevant to Piperidin-4-ol

- The difluoromethyl group (CF2H) exhibits unique hydrogen bonding properties, acting as a better hydrogen bond donor than methyl groups, which can influence the biological activity of the compound.

- Difluoromethylation can be achieved selectively on sp3 carbons, including piperidine rings, using metal-catalyzed or radical methods.

- New difluorocarbene reagents allow for X–H insertion (X = C, N, O, S), facilitating the formation of C–CF2H bonds in complex molecules.

- These advances have enabled the synthesis of pharmaceutical candidates with improved ADME profiles and physicochemical properties.

Comparative Table of Difluoromethylation Techniques Applied to Piperidin-4-ol Derivatives

| Method Type | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Metal-catalyzed difluoromethylation | Transition metal catalysts (e.g., Pd, Cu) with CF2H sources | High selectivity, catalytic, scalable | Requires metal catalysts, sometimes sensitive to moisture |

| Radical difluoromethylation | Radical initiators with CF2H radical precursors | Site-selective, mild conditions | May require radical initiators, potential side reactions |

| Deoxyfluorination of aldehydes | DAST, Deoxo-Fluor®, XtalFluor-M® | Established, direct conversion | Toxicity, explosivity, limited functional group tolerance |

| Difluorocarbene insertion | Novel difluorocarbene reagents | Direct X–H insertion, broad scope | Reagent availability, sometimes complex conditions |

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Compounds with various substituents depending on the reagents used.

Scientific Research Applications

4-(Difluoromethyl)piperidin-4-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)piperidin-4-ol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-(2-Fluoro-phenyl)-piperidin-4-ol Hydrochloride

5,5-Difluoroazepan-4-ol Hydrochloride

- Structure : A seven-membered azepane ring with hydroxyl and difluoromethyl groups at positions 4 and 5, respectively.

- Key Differences :

- Applications: Limited patent activity (0 patents) compared to the target compound (7 patents) .

4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

- Structure: A piperidine ring with a phenoxy group substituted with a trifluoromethyl group at the para position.

- Key Differences: Electron-Withdrawing Effects: The trifluoromethyl group strongly withdraws electrons, reducing the basicity of the piperidine nitrogen compared to the difluoromethyl analogue . Solubility: The polar phenoxy group enhances aqueous solubility, whereas the difluoromethyl analogue may exhibit moderate solubility due to its aliphatic fluorine .

- Applications : Explored in agrochemicals and CNS drugs due to its balanced polarity .

4-(2-Methanesulfonylphenyl)piperidin-4-ol Hydrochloride

- Structure : A piperidine ring with a methanesulfonylphenyl substituent.

- Synthetic Routes: Requires sulfonation steps, which add complexity compared to alkylation or fluorination methods used for the target compound .

- Applications : Used as a versatile scaffold in kinase inhibitor development .

Comparative Analysis of Key Properties

| Property | 4-(Difluoromethyl)piperidin-4-ol HCl | 4-(2-Fluoro-phenyl)-piperidin-4-ol HCl | 5,5-Difluoroazepan-4-ol HCl | 4-(4-Trifluoromethylphenoxy)piperidine HCl |

|---|---|---|---|---|

| Molecular Weight | 187.61 | ~290 (estimated) | 193.58 | 245.24 |

| logP (Predicted) | 1.2–1.5 | 2.5–3.0 | 1.0–1.3 | 2.0–2.5 |

| Aqueous Solubility | Moderate | Low | High | High |

| Synthetic Complexity | Moderate (alkylation/Suzuki coupling) | High (aryl coupling) | High (multi-step cyclization) | Moderate (phenoxy substitution) |

| Patent Activity | 7 patents | Not reported | 0 patents | 104 patents (for related trifluoromethyl compounds) |

Biological Activity

4-(Difluoromethyl)piperidin-4-ol hydrochloride is a piperidine derivative that has gained attention for its potential biological activities. This compound is characterized by the presence of difluoromethyl and hydroxyl groups, which may confer unique pharmacological properties. This article reviews the biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with a hydroxyl group at the fourth position and a difluoromethyl group at the same carbon. The presence of fluorine atoms significantly alters its lipophilicity and metabolic stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways involved in disease processes.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways relevant to conditions such as anxiety and depression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine core and substituents significantly impact the biological activity of related compounds. For example, variations in the fluorine substitution pattern or the introduction of different functional groups can enhance or diminish activity against specific biological targets.

Anti-Tuberculosis Activity

In a study focused on piperidinol derivatives, compounds structurally related to this compound demonstrated promising anti-tuberculosis activity. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 1.4 to 18.8 μg/mL, indicating significant potential for this class of compounds in tuberculosis treatment .

| Compound | MIC (μg/mL) | Notes |

|---|---|---|

| 4b | 1.4 | R stereochemistry; high activity |

| 4m | 1.7 | S stereochemistry; good selectivity |

However, some compounds exhibited cytotoxicity against eukaryotic cells, suggesting a need for further optimization to improve therapeutic indices .

Neuroprotective Effects

Research has also suggested that piperidine derivatives can exhibit neuroprotective effects through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in Alzheimer's disease pathology . The introduction of difluoromethyl groups may enhance brain penetration and bioavailability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.